3-Bromo-6-hydroxy-2-methylpyridine
Overview
Description
3-Bromo-6-hydroxy-2-methylpyridine is a halogenated heterocyclic compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Biochemical Analysis
Biochemical Properties
3-Bromo-6-hydroxy-2-methylpyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which catalyzes the conversion of 3-hydroxy-2-methylpyridine-5-carboxylate to 2-(acetamidomethylene)succinate . The nature of these interactions involves the binding of this compound to the active site of the enzyme, influencing its catalytic activity. Additionally, this compound may interact with other proteins and biomolecules, affecting their function and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the binding of this compound to 3-hydroxy-2-methylpyridinecarboxylate dioxygenase results in the modulation of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to this compound may lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level. These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway includes its interaction with 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a role in the catabolism of pyridine derivatives . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound may affect the activity of other enzymes involved in related metabolic processes, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its bioavailability and the extent of its interactions with target biomolecules. Additionally, the compound’s accumulation in specific tissues may influence its overall biological activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-hydroxy-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by hydroxylation. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent and proceeds under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-hydroxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 3-methoxy-6-hydroxy-2-methylpyridine, while oxidation can produce 3-bromo-6-oxo-2-methylpyridine .
Scientific Research Applications
3-Bromo-6-hydroxy-2-methylpyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science:
Mechanism of Action
The mechanism of action of 3-Bromo-6-hydroxy-2-methylpyridine involves its interaction with various molecular targets. The bromine atom and hydroxyl group confer unique reactivity, allowing the compound to participate in diverse chemical reactions. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Bromo-2-methylpyridine:
3-Bromo-6-methoxy-2-methylpyridine: Contains a methoxy group instead of a hydroxyl group, influencing its chemical properties.
Uniqueness
3-Bromo-6-hydroxy-2-methylpyridine is unique due to the presence of both bromine and hydroxyl functional groups, which provide a versatile platform for further chemical modifications. This dual functionality enhances its utility in various synthetic and research applications .
Properties
IUPAC Name |
5-bromo-6-methyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHCRBDEJPQFIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370296 | |
Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54923-31-8 | |
Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-hydroxy-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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